molecular formula C20H25NO3 B12750323 (+)-O-Methylarmepavine CAS No. 3423-02-7

(+)-O-Methylarmepavine

Cat. No.: B12750323
CAS No.: 3423-02-7
M. Wt: 327.4 g/mol
InChI Key: LZJWNVLTWYMMDJ-SFHVURJKSA-N
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Description

(+)-O-Methylarmepavine is an alkaloid compound derived from the plant species belonging to the Papaveraceae family. It is known for its pharmacological properties and has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-O-Methylarmepavine typically involves the methylation of armepavine. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources followed by purification processes. Alternatively, synthetic methods using readily available precursors and optimized reaction conditions are employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-O-Methylarmepavine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted analogs.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other pharmacologically active compounds.

    Biology: It is used in studies related to its effects on cellular processes and signaling pathways.

    Medicine: Research has shown its potential in treating certain neurological disorders and as an analgesic agent.

    Industry: It is utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (+)-O-Methylarmepavine involves its interaction with specific molecular targets, including neurotransmitter receptors and ion channels. It modulates the activity of these targets, leading to changes in cellular signaling pathways. This modulation is responsible for its pharmacological effects, such as analgesia and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    Armepavine: The parent compound from which (+)-O-Methylarmepavine is derived.

    Papaverine: Another alkaloid with similar pharmacological properties.

    Noscapine: An alkaloid with antitussive and anticancer properties.

Uniqueness

This compound is unique due to its specific methylation, which enhances its pharmacological activity and alters its interaction with molecular targets compared to its parent compound, armepavine.

Properties

CAS No.

3423-02-7

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(1S)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3/t18-/m0/s1

InChI Key

LZJWNVLTWYMMDJ-SFHVURJKSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC

Origin of Product

United States

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